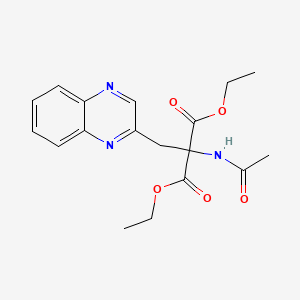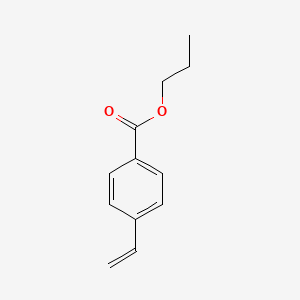
Propyl 4-vinylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-vinylbenzoate is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a propoxycarbonyl group attached to the para position of the styrene molecule
准备方法
Synthetic Routes and Reaction Conditions
Propyl 4-vinylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-carboxystyrene with propanol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products.
化学反应分析
Types of Reactions
Propyl 4-vinylbenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form polymers with desirable properties.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-carboxystyrene.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Substitution: Halogenated or nitrated derivatives of this compound.
Hydrolysis: 4-carboxystyrene and propanol.
科学研究应用
Propyl 4-vinylbenzoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into copolymers to enhance material properties such as thermal stability and mechanical strength.
Biomedical Engineering: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.
作用机制
The mechanism of action of Propyl 4-vinylbenzoate primarily involves its ability to undergo polymerization and form stable polymers. The propoxycarbonyl group can participate in various chemical reactions, influencing the reactivity and properties of the resulting polymers. The molecular targets and pathways involved depend on the specific application and the nature of the polymerization process.
相似化合物的比较
Similar Compounds
4-Carboxystyrene: Similar structure but lacks the propoxy group.
4-Methoxystyrene: Contains a methoxy group instead of a propoxycarbonyl group.
4-Vinylbenzoic Acid: Similar to 4-carboxystyrene but with a vinyl group.
Uniqueness
Propyl 4-vinylbenzoate is unique due to the presence of the propoxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in polymer chemistry and materials science.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
propyl 4-ethenylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-3-9-14-12(13)11-7-5-10(4-2)6-8-11/h4-8H,2-3,9H2,1H3 |
InChI 键 |
NTZXNXPNHSIYCM-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C1=CC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


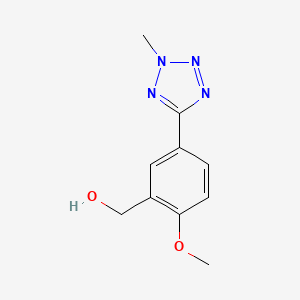
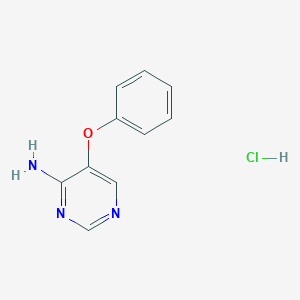
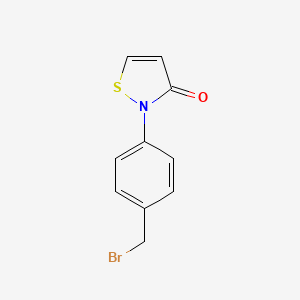
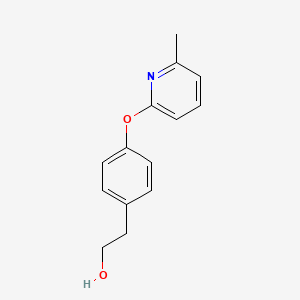
![7-Iodo-8-phenyl-3H-chromeno[7,8-d]oxazole-2,6-dione](/img/structure/B8541667.png)
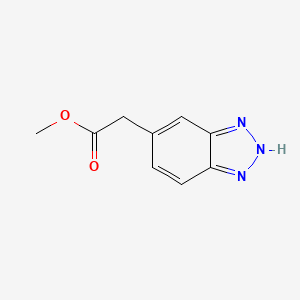
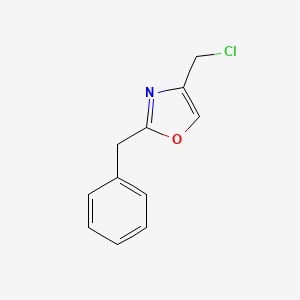
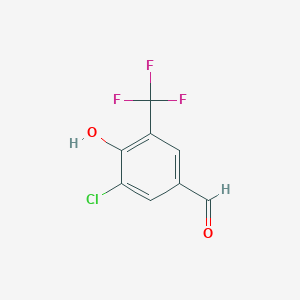
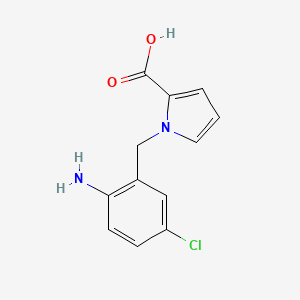
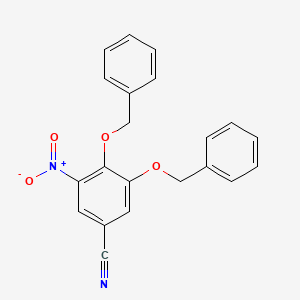
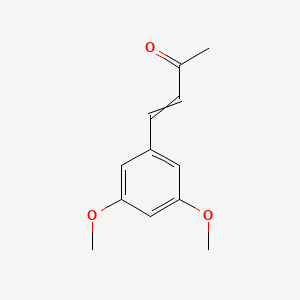
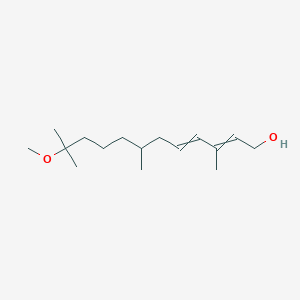
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(1r)-1-phenylethoxy]methyl]-,methyl ester](/img/structure/B8541734.png)
